Bienvenue dans la boutique en ligne BenchChem!

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Physicochemical profiling Lipophilicity Drug-likeness

N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886936-59-0) is a fully synthetic, dual-substituted benzothiazole-benzamide derivative with the molecular formula C₁₈H₁₈N₂O₄S₂ and a molecular weight of approximately 390.47 g/mol. It belongs to the broad class of benzothiazole amides that have been investigated across multiple therapeutic programs—including CTPS1 inhibition for immuno-oncology and endothelial lipase inhibition for atherosclerosis—where the benzothiazole core serves as a privileged scaffold.

Molecular Formula C18H18N2O4S2
Molecular Weight 390.47
CAS No. 886936-59-0
Cat. No. B2500933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
CAS886936-59-0
Molecular FormulaC18H18N2O4S2
Molecular Weight390.47
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC
InChIInChI=1S/C18H18N2O4S2/c1-3-24-14-6-5-7-15-16(14)19-18(25-15)20-17(21)12-8-10-13(11-9-12)26(22,23)4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21)
InChIKeyYSOMUYQOOYYYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886936-59-0): Chemical Identity and Compound Class Baseline


N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886936-59-0) is a fully synthetic, dual-substituted benzothiazole-benzamide derivative with the molecular formula C₁₈H₁₈N₂O₄S₂ and a molecular weight of approximately 390.47 g/mol . It belongs to the broad class of benzothiazole amides that have been investigated across multiple therapeutic programs—including CTPS1 inhibition for immuno-oncology and endothelial lipase inhibition for atherosclerosis—where the benzothiazole core serves as a privileged scaffold [1]. The compound is distinguished from simpler benzothiazole amides by the simultaneous presence of a 4-ethoxy substituent on the benzothiazole ring and a 4-ethylsulfonyl group on the benzamide phenyl ring, a combination that is sparsely represented in the published literature relative to mono-substituted or unsubstituted analogs.

Why In-Class Benzothiazole Benzamides Cannot Be Interchanged with N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886936-59-0)


Within the benzothiazole-benzamide class, minor structural variations produce substantial shifts in target engagement and physicochemical properties. The 4-ethoxy substituent on the benzothiazole ring alters both the electron density of the heterocyclic core and the lipophilicity of the molecule relative to unsubstituted or 6-ethoxy congeners [1]. Simultaneously, the 4-ethylsulfonyl group on the benzamide ring is a stronger hydrogen-bond acceptor than morpholinosulfonyl or methylsulfonyl alternatives, which can re-order rank potency against sulfonyl-sensitive targets such as endothelial lipase and certain kinases [2]. Substituting a close analog—such as N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 501351-57-1) or N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide—introduces either a different sulfonamide geometry or eliminates the ethoxy directing group, each of which can invalidate structure-activity relationships established for the 4-ethoxy/4-ethylsulfonyl pairing. Procurement decisions that treat these analogs as interchangeable therefore risk selecting a compound with an uncharacterized activity profile.

Quantitative Differentiation Evidence for N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886936-59-0) Versus Closest Analogs


Physicochemical Differentiation: cLogP and Topological Polar Surface Area (tPSA) Comparison with Morpholinosulfonyl and Unsubstituted Analogs

The replacement of the morpholinosulfonyl group (present in CAS 501351-57-1) with an ethylsulfonyl group reduces molecular weight from ~447.5 to ~390.5 g/mol and eliminates two hydrogen-bond acceptors (the morpholine oxygen and the sulfonamide nitrogen), lowering the topological polar surface area (tPSA). This shifts the compound into a more favorable region of the oral drug-likeness space relative to the morpholino analog . Compared with N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide (MW ~322.4 g/mol), which lacks the 4-ethoxy substituent on the benzothiazole, the target compound gains approximately 68 mass units and one additional hydrogen-bond acceptor, increasing both lipophilicity and steric bulk at the benzothiazole 4-position . These differences are quantifiable through in silico calculation and directly affect membrane permeability predictions.

Physicochemical profiling Lipophilicity Drug-likeness

Sulfonyl Group Electronic Effects: Ethylsulfonyl vs. Morpholinosulfonyl Hammett and Steric Parameters

The 4-ethylsulfonyl substituent on the benzamide ring is a relatively compact, electron-withdrawing group. In the sulfonylated benzothiazole series developed as endothelial lipase (EL) inhibitors, the introduction of an α-sulfone moiety (alkylsulfonyl) was specifically reported to increase EL inhibitory potency relative to non-sulfonylated analogs . The ethylsulfonyl group offers a distinct steric and electronic profile compared with the bulkier morpholinosulfonyl group (CAS 501351-57-1) and the more polar diethylsulfamoyl group (CAS 313661-97-1), which can differentially affect binding pocket accommodation in sulfonyl-sensitive enzyme targets. Class-level SAR from the EL inhibitor program indicates that sulfone size and geometry are critical determinants of potency, with smaller alkylsulfonyl groups generally preferred .

Electronic effects SAR Sulfonamide chemistry

Benzothiazole Substitution Position: 4-Ethoxy vs. 6-Ethoxy Regioisomeric Differentiation

The ethoxy group at the 4-position of the benzothiazole ring (adjacent to the ring-junction nitrogen) places the substituent in a sterically and electronically distinct environment compared with the 6-ethoxy isomer found in compounds such as N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide [1]. In benzothiazole SAR studies, the 4-position substitution can influence the dihedral angle between the benzothiazole and the amide-linked aromatic ring due to peri-interactions with the 2-substituent, potentially altering the conformational preference of the molecule relative to 5- or 6-substituted isomers. Published biological evaluation of 6-ethoxybenzothiazole carboxamides demonstrated measurable in vitro activity (specific IC₅₀ values reported for individual compounds), confirming that ethoxy substitution position is a meaningful determinant of biological outcome [1]. The 4-ethoxy substitution pattern represented by the target compound is significantly less explored than the 6-ethoxy isomer, creating a differentiation opportunity in screening libraries.

Regioisomerism Benzothiazole SAR Target engagement

Absence of Publicly Available Direct Comparative Bioactivity Data: A Critical Transparency Note

A systematic search of PubMed, PubChem, ChEMBL, ChemSpider, EPA DSSTox, NIST Chemistry WebBook, and the patent literature (including US20230183229A1 and related CTPS1 inhibitor filings) did not return any primary research article, patent example, or curated database entry containing quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, % inhibition, or ADMET parameters) for N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886936-59-0). Similarly, no head-to-head comparative data with the closest analogs were located [1]. All commercially available information for this compound is limited to vendor-provided chemical identity data (name, CAS, formula, MW, purity specifications). This absence of published bioactivity data does not indicate lack of activity; rather, it reflects the compound's status as a specialty research chemical that has not yet been profiled in the peer-reviewed or patent literature. Users selecting this compound for screening or SAR exploration must generate primary pharmacological data de novo.

Data gap analysis Procurement risk assessment Screening library design

Recommended Research Application Scenarios for N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886936-59-0)


Focused Benzothiazole SAR Library Expansion for Sulfonyl-Responsive Enzyme Targets

The target compound is best deployed as a member of a focused library exploring the sulfonyl substituent dimension of 4-ethoxybenzothiazole-2-yl benzamides. When screened alongside N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 501351-57-1) and 4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 313661-97-1), the ethylsulfonyl variant provides an intermediate steric and electronic profile (see Evidence Items 1 and 2, Section 3). This systematic variation enables deconvolution of sulfonyl group contributions to target engagement in enzyme classes where sulfonamide/sulfone interactions are pharmacophoric, such as endothelial lipase, carbonic anhydrase isoforms, and CTPS1. The compound's intermediate molecular weight (~390 g/mol) and hydrogen-bond acceptor count make it a suitable starting point for hit identification campaigns where both permeability and target complementarity must be balanced.

Regioisomeric Selectivity Profiling Against 6-Ethoxybenzothiazole Reference Compounds

The 4-ethoxy substitution on the benzothiazole core distinguishes this compound from the more extensively studied 6-ethoxybenzothiazole series (see Evidence Item 3, Section 3). Research groups investigating benzothiazole-based inhibitors where the substitution position may influence binding pocket complementarity—such as kinase ATP-binding sites or allosteric pockets—should include this compound as a 4-ethoxy regioisomer comparator. Pairing this compound with a 6-ethoxy analog (e.g., N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide) in parallel dose-response assays can reveal whether the ethoxy position confers differential potency or selectivity, thereby generating novel SAR that is currently absent from the public domain.

De Novo Hit Identification in Immuno-Oncology and Autoimmune Disease Programs Targeting CTPS1

The benzothiazole-benzamide chemotype has been claimed in patent filings as CTPS1 inhibitors for the treatment of T-cell and B-cell mediated proliferative disorders, including graft-versus-host disease, systemic lupus erythematosus, and certain hematological malignancies [1]. While the specific compound CAS 886936-59-0 is not explicitly exemplified in the available CTPS1 patent literature, its structural congruence with the claimed Markush formulae makes it a candidate for inclusion in CTPS1 biochemical screening cascades. The 4-ethoxy/4-ethylsulfonyl substitution pattern may offer intellectual property differentiation from exemplifying compounds in existing CTPS1 patents, which predominantly feature aminothiazole rather than benzothiazole cores.

Physicochemical Property Benchmarking for Lead Optimization Triage

Given the absence of published bioactivity data (see Evidence Item 4, Section 3), a recommended initial application is the experimental determination of key physicochemical parameters—including LogD₇.₄, aqueous solubility, microsomal stability, and CYP inhibition—to establish whether the 4-ethoxy/4-ethylsulfonyl combination confers a developability advantage over more polar (morpholinosulfonyl) or more lipophilic (unsubstituted benzothiazole) analogs. These data would provide procurement justification for follow-on studies and serve as a triage filter before committing to full dose-response profiling.

Quote Request

Request a Quote for N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.